molecular formula C11H11BrIN3O B580454 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine CAS No. 1369509-72-7

5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B580454
CAS No.: 1369509-72-7
M. Wt: 408.037
InChI Key: MYJZYOIEGCRKAW-UHFFFAOYSA-N
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Description

The compound “5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine” is a complex organic molecule that contains several functional groups. It has a pyrazolo[3,4-c]pyridine core, which is a type of nitrogen-containing heterocycle. This core is substituted at the 1-position with a tetrahydro-2H-pyran-2-yl group and halogen atoms (bromine and iodine) at the 3 and 5 positions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-c]pyridine ring system, a tetrahydro-2H-pyran ring, and halogen atoms. The presence of these functional groups would likely confer unique chemical properties to the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the pyrazolo[3,4-c]pyridine core, the tetrahydro-2H-pyran-2-yl group, and the halogen atoms. The nitrogen atoms in the pyrazolo[3,4-c]pyridine core could potentially participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrazolo[3,4-c]pyridine core, the tetrahydro-2H-pyran-2-yl group, and the halogen atoms would likely affect its solubility, stability, and reactivity .

Scientific Research Applications

Kinase Inhibitor Design

5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is noted for its recurring motif in kinase inhibitors, particularly for its versatility in interacting with kinases through multiple binding modes. This scaffold, specifically pyrazolo[3,4-b]pyridine, is highlighted for its ability to bind to the hinge region of kinases and form key interactions in the kinase pocket. This enhances potency and selectivity, making it a crucial scaffold in kinase inhibitor design. It is also emphasized for its structural resemblance to pyrrolo[2,3-b]pyridine and indazole, enabling it to achieve multiple kinase binding modes, contributing significantly to its presence in kinase inhibitors (Wenglowsky, 2013).

Synthesis of Pyranopyrimidine Scaffolds

The pyranopyrimidine core, closely related to the structure of this compound, is significant in medicinal and pharmaceutical fields due to its broad synthetic applications and bioavailability. The review underscores the importance of hybrid catalysts in synthesizing substituted pyrano[2,3-d]pyrimidine scaffolds, demonstrating the broad applicability of this core in pharmaceutical developments (Parmar, Vala, & Patel, 2023).

Green Synthesis of Fused Heterocyclic Derivatives

The compound's relevance is also noted in the green synthesis of fused heterocyclic compounds. Multi-component reactions (MCRs) are recognized for their atom economy, environmental friendliness, and efficiency in synthesizing complex heterocycles in a single step. The review particularly highlights the synthesis of fused heterocycles like pyrimidine-chromene, Pyrrolo-pyrazine, and Pyrazolo-pyrimidine, demonstrating the role of the compound's derivatives in promoting sustainable and eco-friendly synthesis methods (Dhanalakshmi, Jeya, Anbarasu, & Sivamurugan, 2021).

Properties

IUPAC Name

5-bromo-3-iodo-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrIN3O/c12-9-5-7-8(6-14-9)16(15-11(7)13)10-3-1-2-4-17-10/h5-6,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJZYOIEGCRKAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=CN=C(C=C3C(=N2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrIN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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